Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride
CAS No.: 103733-33-1
Cat. No.: VC0011250
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.715
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103733-33-1 |
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Molecular Formula | C12H16ClNO2 |
Molecular Weight | 241.715 |
IUPAC Name | ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11;/h3-6,11,13H,2,7-8H2,1H3;1H |
Standard InChI Key | LRLJUGFKJBKGTR-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1C2=CC=CC=C2CCN1.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure and Composition
Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is the hydrochloride salt of ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate. The parent compound features a partially saturated isoquinoline core with an ethyl carboxylate group positioned at carbon-1 . In the hydrochloride salt form, the nitrogen atom in the tetrahydroisoquinoline ring becomes protonated, forming an ionic bond with a chloride counterion. This structural modification significantly alters the compound's physicochemical properties compared to its free base form.
Physicochemical Properties
Based on analytical extrapolation from the parent compound and related structures, the following properties can be attributed to ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride:
Structural Comparison with Related Compounds
The structural relationships between ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride and related compounds provide valuable context for understanding its properties:
Molecular Identification and Characterization
Chemical Identifiers
The parent compound ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate possesses the following identifiers, from which the hydrochloride salt identifiers can be derived:
For the hydrochloride salt form, the molecular structure would incorporate HCl, resulting in modifications to these identifiers to reflect the salt formation.
Spectroscopic Characteristics
Based on its structural features, ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride would demonstrate distinct spectroscopic profiles:
NMR Spectroscopy
The ¹H NMR spectrum would likely exhibit:
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Signals for aromatic protons in the benzene ring (δ ~7.0-7.5 ppm)
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Characteristic ethyl ester signals (quartet at δ ~4.0-4.2 ppm for CH₂ and triplet at δ ~1.2-1.4 ppm for CH₃)
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Signals for tetrahydroisoquinoline methylene protons (δ ~2.8-3.5 ppm)
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A downfield shift for N-H protons due to the hydrochloride salt formation
Infrared Spectroscopy
Anticipated IR absorption bands would include:
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Ester carbonyl stretching (~1730-1750 cm⁻¹)
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N-H stretching vibrations (~3300-3500 cm⁻¹)
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C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹)
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C=C aromatic stretching (~1600-1650 cm⁻¹)
Synthesis and Preparation
General Synthetic Approach
The synthesis of ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride typically follows a two-stage process:
Salt Formation
Conversion to the hydrochloride salt typically involves:
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Dissolution of the free base in an appropriate organic solvent (e.g., diethyl ether, ethanol)
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Treatment with anhydrous hydrogen chloride gas or concentrated HCl solution
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Precipitation of the salt, followed by filtration and purification
Purification Techniques
Common purification methods for this class of compounds include:
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Recrystallization from appropriate solvent systems
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Column chromatography for the parent compound prior to salt formation
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Washing with non-polar solvents to remove impurities
Chemical Reactivity and Stability
Reactivity Profile
The reactivity of ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride would be governed by its key functional groups:
Functional Group | Expected Reactivity |
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Secondary amine (as HCl salt) | Nucleophilicity reduced compared to free base; potential for N-functionalization after deprotonation |
Ethyl ester | Susceptible to hydrolysis, transesterification, and reduction |
Aromatic ring | Potential for electrophilic aromatic substitution reactions |
Benzylic positions | Susceptible to oxidation and radical reactions |
Stability Considerations
As a hydrochloride salt, this compound would exhibit:
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Enhanced stability during storage compared to the free base
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Resistance to oxidation at the nitrogen center
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Potential sensitivity to hydrolysis under basic conditions due to the ester group
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Photosensitivity typical of aromatic compounds
Structure-Activity Relationships
Key Structural Elements
The biological and chemical behavior of ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is influenced by several structural features:
Structural Element | Significance |
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Tetrahydroisoquinoline core | Provides rigid scaffold recognized in various biological targets |
C-1 stereocenter | Potential for stereoselectivity in biological interactions |
Ethyl ester | Modulates lipophilicity and serves as a handle for further functionalization |
Hydrochloride salt | Enhances water solubility and bioavailability |
Comparative Analysis with Related Structures
Structural modifications, as exemplified by the related compound ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride, can significantly alter properties:
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The addition of a hydroxyl group at position 6 increases polarity and introduces an additional hydrogen bonding site
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Such modifications can significantly impact pharmacokinetic properties and target selectivity
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The hydroxylated variant has a distinctly different molecular weight (257.71 g/mol) compared to the non-hydroxylated compound (~241.71 g/mol)
Analytical Methods
Chromatographic Analysis
For identification and purity assessment, chromatographic techniques would be particularly valuable:
HPLC Methods
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Reverse-phase chromatography using C18 columns
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Mobile phases incorporating buffer systems to control ionization
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UV detection at wavelengths suitable for aromatic detection (typically 254-280 nm)
Thin-Layer Chromatography
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Silica gel plates with appropriate solvent systems
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Visualization using UV light or specific reagents for nitrogen-containing compounds
Mass Spectrometry
Mass spectrometric analysis would likely show:
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Molecular ion peak corresponding to the free base (M⁺, m/z ~205)
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Fragmentation patterns characteristic of tetrahydroisoquinoline structures
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Loss of ethoxy fragments from the carboxylate group
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